(2S)-2-aminoundecane-1,3-diol
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Overview
Description
(2S)-2-aminoundecane-1,3-diol: is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to an undecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminoundecane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with an undecane derivative.
Amination: Introduction of the amino group at the second carbon position.
Hydroxylation: Addition of hydroxyl groups at the first and third carbon positions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-aminoundecane-1,3-diol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-aminoundecane-1,3-diol serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-aminoundecane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (2S)-2-amino-3-phenylpropane-1,1-diol
- (2S,3R)-1-amino-2-methylbutane-2,3-diol
Uniqueness:
- Structural Features: The unique arrangement of the amino and hydroxyl groups in (2S)-2-aminoundecane-1,3-diol distinguishes it from other similar compounds.
- Applications: Its specific applications in various fields highlight its versatility and importance.
Properties
CAS No. |
920277-20-9 |
---|---|
Molecular Formula |
C11H25NO2 |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
(2S)-2-aminoundecane-1,3-diol |
InChI |
InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-8-11(14)10(12)9-13/h10-11,13-14H,2-9,12H2,1H3/t10-,11?/m0/s1 |
InChI Key |
AFGIQRAEBMSLAM-VUWPPUDQSA-N |
Isomeric SMILES |
CCCCCCCCC([C@H](CO)N)O |
Canonical SMILES |
CCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
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